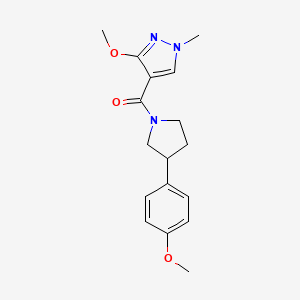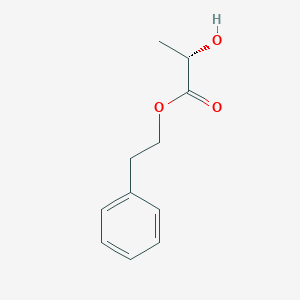
(S)-Phenethyl 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Phenethyl 2-hydroxypropanoate” is a chemical compound with the CAS Number: 1928712-34-8 and a linear formula of C11H14O3 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1 . The molecular weight of the compound is 194.23 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 194.23 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biodegradable Materials and Tissue Engineering
Polyhydroxyalkanoates (PHA) are polymers produced by microorganisms that have been explored for their application in tissue engineering due to their biocompatibility and biodegradability. These materials can be used to develop medical devices, such as sutures, cardiovascular patches, and bone marrow scaffolds, which degrade within desirable time frames under specific physiological conditions (Chen & Wu, 2005). Further advances in the metabolic engineering of PHAs have enabled the production of these polymers with specific properties tailored for medical applications, highlighting their potential in creating sustainable alternatives to conventional plastics (Madison & Huisman, 1999).
Therapeutic Applications
Research into the chemical modifications of PHAs has expanded their applicability in the biomedical field. By introducing functional groups or copolymerizing with hydrophilic components, PHAs can be tailored for specific therapeutic applications, such as drug delivery systems and tissue engineering scaffolds. These modifications can improve properties like mechanical strength, surface features, and degradation rates, making PHAs versatile materials for medical use (Kai & Loh, 2014).
Antioxidative Activities
Studies on caffeic acid phenethyl ester (CAPE) and related compounds have shown their potent antioxidative and free radical scavenging activities. These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases. The structure–activity relationship insights from these studies could guide the design of new antioxidants with enhanced efficacy (Wu et al., 2007).
Chemical Synthesis
In chemical synthesis, the transformation of hydroxypropiophenone derivatives into valuable pharmaceutical intermediates demonstrates the significance of (S)-Phenethyl 2-hydroxypropanoate and its analogs. These intermediates can lead to the production of compounds with anti-inflammatory and analgesic activities, showcasing the importance of these chemical entities in synthesizing pharmaceutically relevant molecules (Yamauchi et al., 1987).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is a derivative of 2-hydroxypropanoate, also known as lactate . Lactate has been found to interact with various enzymes such as l-lactate dehydrogenase (LDH) and is involved in several metabolic pathways .
Mode of Action
Lactate, for instance, is either produced or converted by a reversible reaction catalyzed by l-lactate dehydrogenase (LDH) in the cytosol .
Biochemical Pathways
(S)-Phenethyl 2-hydroxypropanoate may be involved in similar biochemical pathways as lactate. Lactate is the end-product of both glycolysis and the pentose phosphate pathway (PPP), and it serves as a substrate for a downstream pathway, the mitochondrial respiration, or oxidative phosphorylation (OXPHOS) . Thus, lactate is considered the link between glycolytic and aerobic pathways .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
For instance, lactate has been proposed as a unique source of energy, a signaling molecule, and a target for cancer therapy .
Action Environment
It’s known that the chemical environment can influence the photoreactions of certain compounds . Therefore, environmental factors such as light, temperature, and pH could potentially influence the action, efficacy, and stability of this compound.
Eigenschaften
IUPAC Name |
2-phenylethyl (2S)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXFDAOFSCZADY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

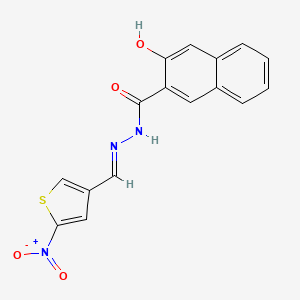
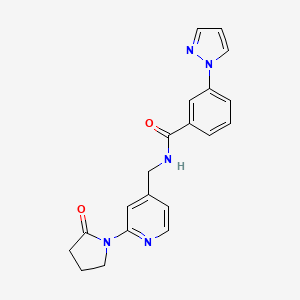
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)
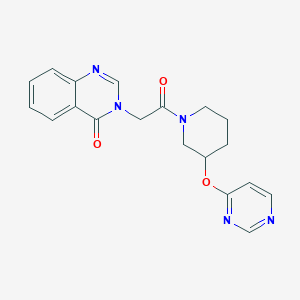
![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)
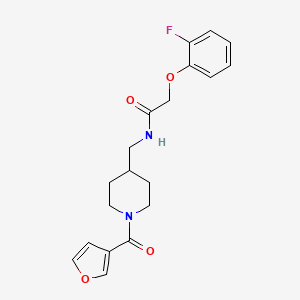
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
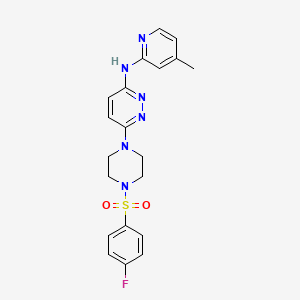
![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)
